Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
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Description
Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester, also known as N-(3,4-dimethoxyphenethyl)phosphoramidic acid-0,0-diethyl ester, is a chemical compound with the molecular formula C14H24NO5P .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphoramidic acid group attached to a 3,4-dimethoxyphenethyl group, and it has two ethyl ester groups . The InChI representation of the molecule isInChI=1S/C14H24NO5P/c1-5-19-21(16,20-6-2)15-10-9-12-7-8-13(17-3)14(11-12)18-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,16)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 317.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 10 . The exact mass and the monoisotopic mass of the compound are both 317.13920986 g/mol . The topological polar surface area of the compound is 66 Ų . The compound has a heavy atom count of 21 .Scientific Research Applications
Synthesis and Chemical Applications
Esterification in Organic Synthesis : Phosphoramidic acid derivatives have been shown to be efficient in the esterification of carboxylic acids, leading to the formation of various esters. For instance, the use of specific phosphoric acid diethyl esters can result in selective and high-yield ester production, relevant in organic synthesis (Won et al., 2007).
Formation of Thiol Esters : Another application is in the synthesis of thiol esters from carboxylic acids and thiols, using reagents like diphenyl phosphorazidate (DPPA) or diethyl phosphorocyanidate (DEPC). These methods demonstrate chemoselectivity and can be applied with minimal racemization, useful in the synthesis of organic compounds (Yokoyama, Shioiri, & Yamada, 1977).
Material Science and Engineering
Solubility Studies : The solubility of similar phosphoramidic acid esters in various solvents has been studied, which is critical in material science for understanding and predicting the behavior of these compounds in different environments. Such studies assist in the formulation and application of these chemicals in various industrial and research settings (Wang et al., 2015).
EPR Properties in Spectroscopy : In the field of spectroscopy, certain phosphorus-containing hydrazines, similar in structure to phosphoramidic acid derivatives, have been used to study the properties of hydrazyl radicals. Such research contributes to the understanding of molecular interactions and properties in various chemical environments (Lucarini, Pedulli, & Lazzari, 2000).
Pharmaceutical and Medicinal Chemistry
Synthesis of Phosphorylated Amino Acids : There's research into synthesizing phosphoramidic dichlorides as potential cytostatics, which are important in the development of cancer treatments. Such compounds have been created by reacting amino acid methyl ester hydrochlorides with phosphorylating agents (Schwieger & Unterhalt, 1992).
Molecular Docking in Drug Development : The synthesis of certain phosphonic acid diethyl ester derivatives and their molecular docking studies for potential bioactivity, including anticancer properties, highlights the role of phosphoramidic acid derivatives in drug discovery and development (Gaikwad et al., 2019).
Properties
IUPAC Name |
N-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO5P/c1-5-19-21(16,20-6-2)15-10-9-12-7-8-13(17-3)14(11-12)18-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGHHAMISYIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCC1=CC(=C(C=C1)OC)OC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228276 |
Source
|
Record name | Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7761-63-9 |
Source
|
Record name | Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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